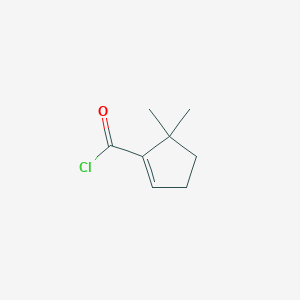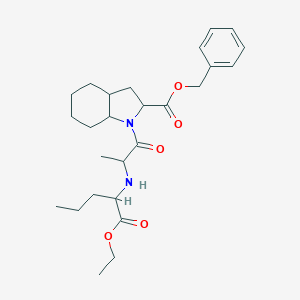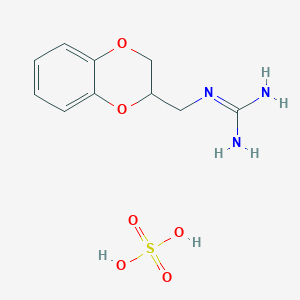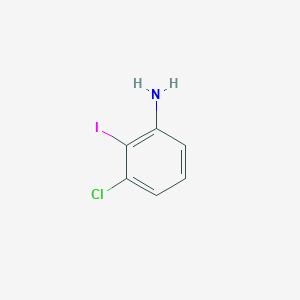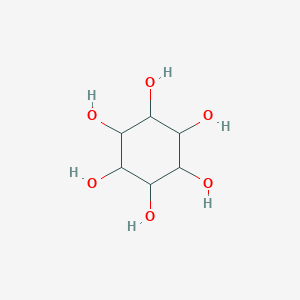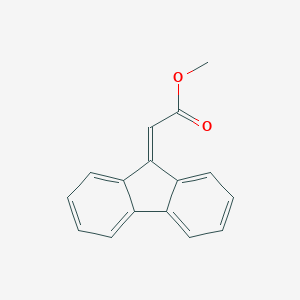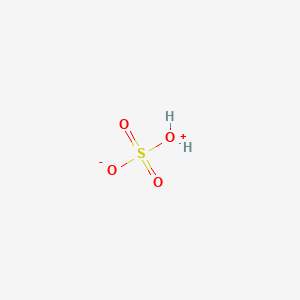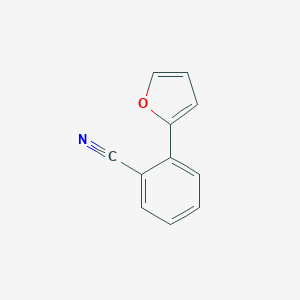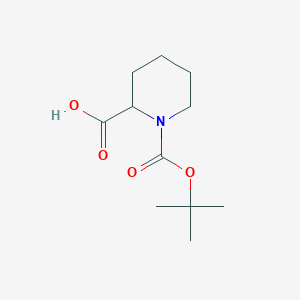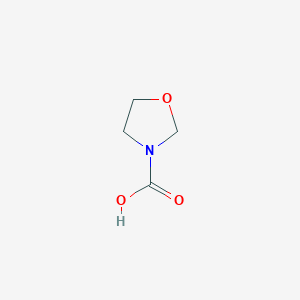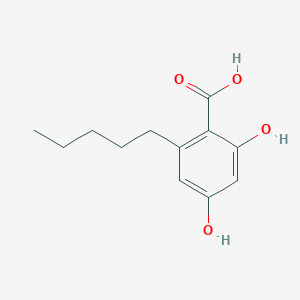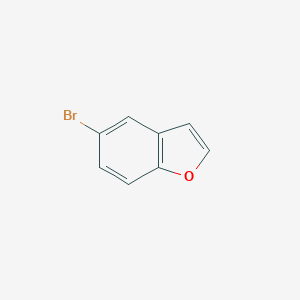
5-溴苯并呋喃
概述
描述
5-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.
科学研究应用
5-Bromobenzofuran has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
作用机制
Target of Action
5-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The specific interaction of 5-Bromobenzofuran with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Result of Action
Benzofuran derivatives, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway
Molecular Mechanism
One study suggested that a borylation reaction involving 5-Bromobenzofuran proceeds via a radical pathway This suggests that 5-Bromobenzofuran may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran typically involves the reaction of p-bromophenol with 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal under specific conditions . Another method involves the use of 5-bromo-benzofuran, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi-(1,3,2-dioxaborolane), and palladium catalysts in a nitrogen atmosphere .
Industrial Production Methods: Industrial production methods for 5-Bromobenzofuran often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound .
化学反应分析
Types of Reactions: 5-Bromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and hydrazine derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzofuran derivatives.
Oxidation Reactions: Formation of benzofuran-2,3-dione.
Reduction Reactions: Formation of reduced benzofuran derivatives.
相似化合物的比较
Benzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chlorobenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodobenzofuran:
Uniqueness of 5-Bromobenzofuran: The presence of the bromine atom at the fifth position of the benzofuran ring imparts unique chemical properties to 5-Bromobenzofuran, making it a valuable compound for various applications in research and industry. Its reactivity and potential biological activities distinguish it from other similar compounds .
属性
IUPAC Name |
5-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-07-5 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-bromobenzofuran?
A1: The molecular formula of 5-bromobenzofuran is C8H5BrO, and its molecular weight is 197.02 g/mol.
Q2: What are the key spectroscopic data points for characterizing 5-bromobenzofuran?
A2: 5-Bromobenzofuran can be characterized using various spectroscopic techniques, including:
Q3: What are common starting materials for synthesizing 5-bromobenzofuran derivatives?
A3: 5-Bromobenzofuran derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], 5-bromobenzofuran-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].
Q4: What type of reactions are commonly employed with 5-bromobenzofuran as a substrate?
A4: The bromine atom in 5-bromobenzofuran allows for various reactions, including:
- Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
- Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling 5-bromobenzofuran with arylboronic acids.
- Mizoroki-Heck Reactions: Facilitates the coupling of 5-bromobenzofuran with olefins [, ] to generate substituted benzofuran derivatives.
Q5: What are the reported biological activities of 5-bromobenzofuran derivatives?
A5: Research on 5-bromobenzofuran derivatives has revealed a wide range of potential biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of 5-bromobenzofuran derivatives [, , , , , , , , ].
- Anticancer Activity: Certain 5-bromobenzofuran derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor 5-bromobenzofuran-2-carboxylic acid, which has shown promising results in preclinical studies [].
- Acetylcholinesterase Inhibition: Some 5-bromobenzofuran-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].
Q6: How do these compounds interact with their biological targets?
A6: The specific interactions depend on the derivative and the target. For example:
- Pim-1 Kinase Inhibition: 5-Bromobenzofuran-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].
Q7: How is computational chemistry employed in 5-bromobenzofuran research?
A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:
Q8: What are some key SAR findings regarding 5-bromobenzofuran derivatives?
A8: SAR studies have shown that:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
